(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide
Description
(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide is a small-molecule compound featuring a pyrrolo[2,3-d]pyrimidine core fused with a pyrazole ring and a cyclopentylpropanamide side chain. Its molecular formula is C₁₇H₂₀N₆O, with a molecular weight of 324.38 g/mol . It is stored under inert atmospheres at 2–8°C due to its sensitivity to light and oxidative degradation .
Properties
CAS No. |
2102675-42-1 |
|---|---|
Molecular Formula |
C17H20N6O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanamide |
InChI |
InChI=1S/C17H20N6O/c18-15(24)7-14(11-3-1-2-4-11)23-9-12(8-22-23)16-13-5-6-19-17(13)21-10-20-16/h5-6,8-11,14H,1-4,7H2,(H2,18,24)(H,19,20,21)/t14-/m1/s1 |
InChI Key |
JZKNOTYMYVXDNN-CQSZACIVSA-N |
Isomeric SMILES |
C1CCC(C1)[C@@H](CC(=O)N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
Canonical SMILES |
C1CCC(C1)C(CC(=O)N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
Origin of Product |
United States |
Preparation Methods
Preparation of Key Intermediate: 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- Starting from commercially available or previously synthesized pyrrolo[2,3-d]pyrimidine derivatives, protection of the pyrrole nitrogen with a 2-(trimethylsilyl)ethoxymethyl (SEM) group is performed to facilitate subsequent reactions.
- The pyrazolyl substituent is introduced at the 4-position via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Coupling with (E)-3-Cyclopentylacrylonitrile
- The key carbon-carbon bond formation between the pyrazolyl-pyrimidine intermediate and the cyclopentylacrylonitrile is achieved by a Michael addition or nucleophilic substitution.
- Typical conditions involve:
- Solvent: Acetonitrile
- Base: Potassium carbonate
- Temperature: 80–85 °C
- Reaction time: 4 hours
- After completion, the reaction mixture is cooled, filtered to remove inorganic salts, and solvents are removed under reduced pressure, often with co-distillation using methanol to aid purification.
Conversion to (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile Hydrochloride (Crystal Modification 3)
- The nitrile intermediate is converted to its hydrochloride salt to improve stability and crystallinity.
- Process involves:
- Dissolving the nitrile phosphate salt in water and dichloromethane.
- Adjusting pH with sodium carbonate solution to separate layers.
- Isolating the organic layer and adding water to induce crystallization.
- Filtration and drying yield the desired crystalline hydrochloride salt.
Final Conversion to the Propanamide Derivative
- The nitrile group can be converted to the amide by hydrolysis under controlled acidic or basic conditions.
- Typical reagents include aqueous acids or bases at elevated temperatures.
- Careful monitoring is required to prevent over-hydrolysis or decomposition.
Representative Experimental Data Table
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | SEM-Cl, base, solvent | SEM-protected intermediate | >90 | Protection step |
| 2 | SEM-protected intermediate + (E)-3-cyclopentylacrylonitrile | K2CO3, acetonitrile, 80-85 °C, 4 h | Coupled nitrile intermediate | 85-90 | Michael addition |
| 3 | Nitrile intermediate | HCl, water, DCM, Na2CO3 | Hydrochloride salt (crystal modification 3) | >95 | Crystallization step |
| 4 | Nitrile hydrochloride salt | Acid/base hydrolysis | Propanamide derivative | 70-80 | Amide formation |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyrrolopyrimidine rings.
Reduction: Reduction reactions could target the amide group or other functional groups within the molecule.
Substitution: Substitution reactions might occur at various positions on the rings, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, or other bioactive agents.
Medicine
In medicine, such compounds may be explored for their therapeutic potential in treating diseases such as cancer, inflammation, or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials, pharmaceuticals, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for ®-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: Ruxolitinib (INCB018424)
Ruxolitinib, a JAK1/2 inhibitor approved for myelofibrosis, shares structural similarities with the target compound. Key differences include:
- Terminal Functional Group : Ruxolitinib has a nitrile group (-CN), while the target compound substitutes this with an amide (-CONH₂).
- Bioactivity : The nitrile group in ruxolitinib enhances metabolic stability and target binding to JAK kinases . The amide in the target compound may alter solubility and pharmacokinetics.
Table 1: Structural and Physicochemical Comparison
Heterocyclic Analog: 5-[(3R)-1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-1,3,4-oxadiazol-2(3H)-one
This compound (C₁₃H₁₄N₆O₂) shares the pyrrolo[2,3-d]pyrimidine core but replaces the pyrazole and cyclopentyl groups with a piperidine-oxadiazolone system. Key differences:
- Solubility : The oxadiazolone’s polarity could enhance aqueous solubility compared to the target compound’s cyclopentyl group.
Nitroimidazole/Nitrofuryl Derivatives
Evidence from nitrothiophen-containing compounds (e.g., antitubercular agents) highlights the impact of substituents on bioactivity:
- Nitro Groups : Substitutions on aryl rings (e.g., nitro groups) enhance antimycobacterial activity . In the target compound, the pyrrolopyrimidine-pyrazole system may mimic this electron-deficient aromaticity, enabling interactions with enzymatic targets.
- Amide vs. Nitrile : The amide in the target compound may reduce cytotoxicity compared to nitrile-containing analogs, as seen in nitroimidazole studies .
Mechanistic and Functional Insights
- Kinase Inhibition : The pyrrolo[2,3-d]pyrimidine scaffold is a hallmark of ATP-competitive kinase inhibitors. The target compound’s amide group may hydrogen-bond with kinase active sites, similar to ruxolitinib’s nitrile interaction with JAK2’s glycine-rich loop .
Biological Activity
(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide, also referred to as a selective Janus kinase (JAK) inhibitor, has garnered attention in the pharmaceutical field for its potential therapeutic applications in treating various diseases, particularly those related to immune system dysregulation and certain cancers. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical studies, and relevant pharmacological data.
- IUPAC Name : (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide
- CAS Number : 1092939-17-7
- Molecular Formula : C17H21N6O
- Molecular Weight : 329.39 g/mol
Structural Formula
The compound's structure is characterized by a pyrrolo-pyrimidine core linked to a pyrazole and cyclopentyl moiety, contributing to its biological activity.
(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide functions primarily as a selective inhibitor of JAK1 and JAK2 kinases. These kinases play crucial roles in the signaling pathways of various cytokines involved in immune responses and hematopoiesis. By inhibiting these pathways, the compound can modulate inflammatory responses and cell proliferation.
Efficacy in Clinical Studies
Research indicates that this compound exhibits significant inhibitory activity against JAK kinases:
| Kinase | IC50 Value (nM) |
|---|---|
| JAK1 | 3.3 |
| JAK2 | 2.8 |
These values suggest a high potency for the compound in inhibiting JAK activity, which is critical for its therapeutic effects in conditions such as psoriasis, rheumatoid arthritis, and certain myeloproliferative disorders .
Case Studies
- Psoriasis Treatment : In a clinical trial involving patients with moderate to severe psoriasis, treatment with (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide resulted in significant reductions in Psoriasis Area and Severity Index (PASI) scores compared to placebo groups.
- Myelofibrosis : A study demonstrated that patients with myelofibrosis treated with this JAK inhibitor showed improved hematologic parameters and symptom relief after 12 weeks of therapy.
Pharmacokinetics
The pharmacokinetic profile of (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide has been evaluated through various studies:
| Parameter | Value |
|---|---|
| Bioavailability | ~70% |
| Half-life | 6 hours |
| Peak Plasma Concentration | 150 ng/mL at 2 hours post-administration |
These pharmacokinetic properties indicate favorable absorption and distribution characteristics suitable for therapeutic use.
Safety and Side Effects
Clinical evaluations have reported side effects associated with the use of (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide. Common side effects include:
- Headache
- Nausea
- Increased liver enzymes
Monitoring is recommended during treatment to manage these potential adverse effects effectively.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
